What is isobutyl gallate's chemical structure
What is isobutyl gallate's chemical structure
An In-Depth Technical Guide to the Chemical Structure and Properties of Isobutyl Gallate
Abstract
Isobutyl gallate, the isobutyl ester of gallic acid, is a synthetic antioxidant of significant interest to the food, cosmetic, and pharmaceutical industries. Its chemical architecture, centered on a 3,4,5-trihydroxybenzoyl moiety, endows it with potent free-radical scavenging capabilities, while the isobutyl group enhances its lipophilicity, broadening its applicability in lipid-based systems. This technical guide provides a comprehensive examination of the chemical structure of isobutyl gallate, from its fundamental composition to its detailed spectroscopic signature. We will explore the standard protocols for its synthesis and purification, delve into the mechanistic basis of its antioxidant activity, and discuss its emerging relevance in drug development and biomedical research. This document is intended for researchers, scientists, and professionals in drug development who require a deep, field-proven understanding of this versatile molecule.
Introduction to Isobutyl Gallate
Isobutyl gallate (2-Methylpropyl 3,4,5-trihydroxybenzoate) is a member of the gallates, a class of compounds derived from gallic acid. It is synthesized through the Fischer esterification of gallic acid with isobutanol. The primary utility of isobutyl gallate lies in its function as an antioxidant, where it prevents the oxidative degradation of fats and oils, thereby extending the shelf life of numerous products. Beyond its role as a preservative, isobutyl gallate has demonstrated a range of biological activities, including anti-inflammatory, antithrombin, and cytotoxic effects, making it a molecule of increasing interest for therapeutic applications[1]. Understanding its precise chemical structure is paramount to elucidating its mechanism of action and exploring its potential in drug design and development.
Elucidation of the Chemical Structure
The functionality and physical properties of isobutyl gallate are a direct consequence of its molecular architecture. This section deconstructs its structure from its elemental composition to its three-dimensional arrangement.
Molecular Composition and Connectivity
Isobutyl gallate is composed of two primary functional units: the polar gallate head and the nonpolar isobutyl tail.
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Gallate Moiety: This consists of a benzene ring substituted with three hydroxyl (-OH) groups at positions 3, 4, and 5, and a carboxyl group at position 1. This polyhydroxylated aromatic system is the source of its potent antioxidant activity.
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Isobutyl Group: A branched four-carbon alkyl chain (-CH₂CH(CH₃)₂).
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Ester Linkage: The gallate and isobutyl moieties are connected via an ester bond (-COO-), formed between the carboxylic acid of gallic acid and the hydroxyl group of isobutanol.
The complete molecular formula is C₁₁H₁₄O₅, with a molecular weight of approximately 226.23 g/mol [2].
Visualizing the Structure
A two-dimensional representation of the isobutyl gallate molecule provides clarity on the spatial arrangement and connectivity of its atoms.
Caption: 2D chemical structure of Isobutyl Gallate.
Key Physicochemical Properties
The combination of the polar gallate head and the nonpolar isobutyl tail results in a molecule with specific physical properties that dictate its solubility and handling.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O₅ | [2] |
| Molecular Weight | 226.23 g/mol | [2] |
| Appearance | White to almost white crystalline powder | |
| Melting Point | 130-134 °C | |
| Boiling Point | ~444.3 °C | |
| Synonyms | 2-Methylpropyl 3,4,5-trihydroxybenzoate, Gallic acid isobutyl ester | |
| SMILES | CC(C)COC(=O)c1cc(c(c(c1)O)O)O | [2] |
| InChIKey | UCLHVCFKZSLALE-UHFFFAOYSA-N | [2] |
Spectroscopic Characterization
Structural confirmation of a synthesized or isolated compound relies on a suite of spectroscopic techniques. For isobutyl gallate, IR, NMR, and MS provide a unique fingerprint, validating its identity and purity.
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Infrared (IR) Spectroscopy: This technique identifies the functional groups present. For isobutyl gallate, the spectrum is characterized by:
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A broad absorption band around 3100-3500 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl groups.
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A sharp, strong peak around 1700-1725 cm⁻¹ due to the C=O stretching of the ester group.
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Several peaks in the 1450-1600 cm⁻¹ region from the C=C stretching of the aromatic ring.
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A distinct peak around 1200-1300 cm⁻¹ for the C-O stretching of the ester linkage.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.
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¹H NMR:
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~9.0-9.5 ppm: A singlet corresponding to the phenolic protons (3H).
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~7.0 ppm: A singlet from the two equivalent aromatic protons (2H).
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~4.0 ppm: A doublet corresponding to the -O-CH₂- protons of the isobutyl group (2H).
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~2.0 ppm: A multiplet (septet) from the -CH- proton of the isobutyl group (1H).
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~1.0 ppm: A doublet from the two equivalent -CH₃ groups of the isobutyl moiety (6H).
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¹³C NMR:
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~167 ppm: Ester carbonyl carbon.
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~145 ppm & ~138 ppm: Aromatic carbons attached to hydroxyl groups.
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~120 ppm: Aromatic carbon attached to the ester group.
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~109 ppm: Aromatic carbons attached to protons.
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~71 ppm: -O-CH₂- carbon of the isobutyl group.
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~28 ppm: -CH- carbon of the isobutyl group.
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~19 ppm: -CH₃ carbons of the isobutyl group.
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Mass Spectrometry (MS): MS confirms the molecular weight and provides structural clues through fragmentation.
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The molecular ion peak (M⁺) would be observed at m/z = 226.
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Common fragmentation patterns include the loss of the isobutyl group ([M-57]⁺) and other cleavages around the ester linkage.
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Synthesis and Purification Protocol
The most common and efficient method for preparing isobutyl gallate is the Fischer-Speier esterification, which involves the acid-catalyzed reaction between gallic acid and isobutanol.
Synthesis Workflow
Caption: Standard workflow for the synthesis and purification of Isobutyl Gallate.
Step-by-Step Experimental Protocol
This protocol describes a laboratory-scale synthesis of isobutyl gallate.
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Reagents and Setup:
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Combine gallic acid (1 equivalent), isobutanol (10-15 equivalents, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) in a round-bottom flask equipped with a reflux condenser.
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Causality: Using a large excess of isobutanol shifts the reaction equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle. The strong acid catalyst is essential to protonate the carbonyl oxygen of gallic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by isobutanol.
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Reaction:
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Heat the mixture to reflux (approximately 108 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Causality: Heating provides the necessary activation energy for the reaction. Refluxing prevents the loss of volatile reactants and solvent.
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Workup and Extraction:
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After cooling to room temperature, slowly add a saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst until effervescence ceases.
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Transfer the mixture to a separatory funnel and add ethyl acetate and water. Shake vigorously and allow the layers to separate.
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Collect the organic layer and wash it sequentially with water and brine.
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Causality: Neutralization is a critical step to stop the reaction and remove the corrosive acid. The extraction isolates the moderately nonpolar product into the organic solvent (ethyl acetate), leaving behind unreacted gallic acid, salts, and other polar impurities in the aqueous layer.
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Purification:
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Dry the collected organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
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Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).
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Causality: Column chromatography separates the desired product from nonpolar impurities and any remaining starting material based on differential polarity. Recrystallization purifies the compound based on differences in solubility at varying temperatures.
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Verification:
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Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 3 (NMR, IR, MS).
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Mechanism of Action as an Antioxidant
The efficacy of isobutyl gallate as an antioxidant stems from its ability to neutralize highly reactive free radicals, which are primary drivers of oxidative stress and degradation.
The principal mechanism is Hydrogen Atom Transfer (HAT) . The phenolic hydroxyl groups on the gallate ring have relatively weak O-H bonds. Isobutyl gallate can donate a hydrogen atom to a free radical (R•), effectively neutralizing it and terminating the oxidative chain reaction[3][4].
Reaction: Gallate-OH + R• → Gallate-O• + RH
Upon donating a hydrogen atom, isobutyl gallate becomes a phenoxyl radical itself. However, this gallate radical is significantly less reactive than the initial free radical. Its stability is greatly enhanced by resonance delocalization , where the unpaired electron can be distributed across the aromatic ring and the carbonyl group. This stability prevents the gallate radical from propagating the oxidative chain, thus acting as a "radical sink."
Additionally, the vicinal hydroxyl groups can engage in metal chelation , binding to pro-oxidant metal ions like Fe²⁺ and Cu²⁺. This action prevents these metals from participating in Fenton-type reactions that generate highly damaging hydroxyl radicals[3].
Relevance in Drug Development and Research
The structural features of isobutyl gallate underpin its growing portfolio of biological activities relevant to drug development.
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Anticancer Properties: Studies have shown that isobutyl gallate exhibits cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells[1]. The branched isobutyl chain appears to enhance this cytotoxic effect compared to its linear-chain counterpart, butyl gallate, suggesting a crucial structure-activity relationship[1]. This pro-oxidant activity in cancer cells, leading to apoptosis, contrasts with its antioxidant role in healthy systems and is an active area of research.
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Anti-inflammatory and Antithrombin Activity: Isobutyl gallate has been reported to possess anti-inflammatory and antithrombin properties, indicating its potential for development in cardiovascular and inflammatory disease contexts.
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Drug Delivery: The enhanced lipophilicity provided by the isobutyl ester group makes it a candidate for incorporation into lipid-based drug delivery systems, such as solid lipid nanoparticles, to improve the bioavailability of other therapeutic agents.
Conclusion
Isobutyl gallate is a molecule whose simple elegance belies its chemical and biological complexity. Its structure, defined by a polar, reactive gallate head and a lipophilic isobutyl tail, is the foundation for its dual identity as a potent industrial antioxidant and a promising bioactive compound. A thorough understanding of its chemical structure, confirmed through robust spectroscopic analysis and understood through its synthesis and mechanistic pathways, is essential for professionals seeking to harness its properties for applications ranging from material preservation to the development of novel therapeutics.
References
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ISOBUTYL GALLATE - gsrs. (n.d.). Retrieved January 10, 2026, from [Link]
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Yen, G. C., Duh, P. D., & Tsai, H. L. (2018). In Vitro Cytotoxicity of Gallic Acid Derivatives (Alkyl gallates) Against Breast MCF-7 Cancer Cells. Atlantis Press. Retrieved January 10, 2026, from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Propyl Gallate? Retrieved January 10, 2026, from [Link]
- BASF AG. (1986). Preparation of alkyl gallates. U.S. Patent No. 4,613,683.
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Sousa, C., et al. (2011). Studies on the Food Additive Propyl Gallate: Synthesis, Structural Characterization, and Evaluation of the Antioxidant Activity. Journal of Chemical Education, 88(11), 1591-1594. Retrieved January 10, 2026, from [Link]
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Vo, T. H., & Nguyen, T. T. (2021). Propyl Gallate. Molbank, 2021(2), M1229. Retrieved January 10, 2026, from [Link]
